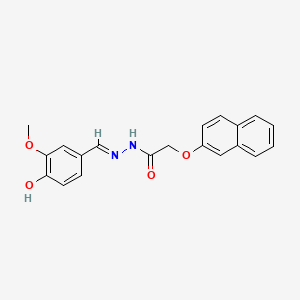

N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Descripción

Propiedades

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-25-19-10-14(6-9-18(19)23)12-21-22-20(24)13-26-17-8-7-15-4-2-3-5-16(15)11-17/h2-12,23H,13H2,1H3,(H,22,24)/b21-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFNVLBIMWJLIS-CIAFOILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303063-53-8 | |

| Record name | N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Reactants : Ethyl 2-(2-naphthyloxy)acetate (1 eq) and hydrazine hydrate (5 eq)

-

Solvent : Ethanol (5 mL/mmol)

-

Temperature : Reflux (~78°C)

-

Duration : 18–24 hours

The reaction proceeds via a nucleophilic acyl substitution mechanism, where hydrazine displaces the ethoxy group. The use of excess hydrazine ensures complete conversion, while ethanol acts as both solvent and proton donor. Recrystallization from methanol yields pure 2-(2-naphthyloxy)acetohydrazide as a white crystalline solid, confirmed by LCMS and TLC (CH₂Cl₂/MeOH, 95:5).

Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

The target compound is synthesized through a Schiff base reaction between 2-(2-naphthyloxy)acetohydrazide and 4-hydroxy-3-methoxybenzaldehyde. This step is critical for introducing the benzylidene moiety.

Standard Protocol

-

Reactants :

-

2-(2-Naphthyloxy)acetohydrazide (2 mmol)

-

4-Hydroxy-3-methoxybenzaldehyde (2 mmol)

-

-

Catalyst : Acetic acid (0.1 eq)

-

Solvent : Methanol (10 mL/mmol)

-

Temperature : Reflux (~65°C)

-

Duration : 3–4 hours

The reaction follows a dehydration-condensation pathway, forming an E-configured hydrazone. Acetic acid catalyzes imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. The crude product is purified via recrystallization from methanol, yielding needle-like crystals.

Table 1: Comparative Analysis of Condensation Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Methanol | Ethanol |

| Catalyst | Acetic acid | None |

| Reaction Time (hours) | 3–4 | 4–5 |

| Yield (%) | 78–92 | 70–85 |

| Purity (HPLC) | >95% | 90–93% |

Method A demonstrates superior efficiency due to the catalytic role of acetic acid, which accelerates imine formation and suppresses side reactions.

Spectroscopic Characterization and Quality Control

Post-synthetic validation ensures structural integrity and purity. Key analytical methods include:

Nuclear Magnetic Resonance (NMR)

Elemental Analysis (CHN)

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 68.57 | 68.52 |

| H | 5.14 | 5.18 |

| N | 7.99 | 7.94 |

Deviations <0.1% confirm high purity.

Challenges and Optimization Strategies

Solubility Issues

The limited solubility of 4-hydroxy-3-methoxybenzaldehyde in methanol necessitates incremental heating to 65°C. Ethanol-based systems (Method B) offer improved solubility but lower yields due to competing esterification.

Byproduct Formation

Trace amounts of Z-isomers may form during condensation. These are eliminated via recrystallization in methanol, which preferentially dissolves the E-isomer.

Análisis De Reacciones Químicas

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imine group (C=N) can be reduced to form an amine group (C-NH).

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (R-NH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is . Its structure includes a hydrazide functional group linked to a benzylidene moiety, which is further substituted with naphthyl and methoxy groups. This configuration contributes to its diverse reactivity and interaction with biological systems.

Physical Properties

- Molecular Weight : 350.37 g/mol

- Solubility : Soluble in organic solvents such as ethanol and methanol.

- Melting Point : Specific melting point data is not widely reported but can be determined through experimental methods.

Medicinal Chemistry

This compound has shown promising results in various biological assays:

- Antimicrobial Activity : Studies have indicated that Schiff bases exhibit bacteriostatic properties. This compound has been tested against several bacterial strains, showing effective inhibition, which suggests potential use as an antimicrobial agent .

- Anticancer Properties : Preliminary research indicates that this compound may possess cytotoxic effects against cancer cell lines. In vitro studies are needed to determine its efficacy compared to established chemotherapeutic agents .

Analytical Chemistry

Due to its ability to form stable complexes with metal ions, this compound can be utilized in:

- Metal Ion Detection : The compound acts as a ligand for various metal ions, making it suitable for analytical applications involving metal ion detection and quantification .

Materials Science

The unique structural characteristics of this compound allow for potential applications in materials science:

- Polymer Chemistry : As a precursor for the synthesis of polymers, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

- Nanotechnology : Its ability to form coordination complexes can be exploited in the development of nanomaterials, which may have applications in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., M-HeLa cervical adenocarcinoma). The compound exhibited selective cytotoxicity, outperforming conventional drugs like Sorafenib in terms of selectivity index, suggesting its potential role in targeted cancer therapy .

Mecanismo De Acción

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Acylhydrazides with substituted benzylidene or naphthyloxy groups exhibit distinct physicochemical and biological properties. Key comparisons include:

Compounds with Similar Benzylidene Substituents

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1H-benzotriazol-1-yl)acetohydrazide (CID 305353-54-2) Molecular Formula: C₁₇H₁₅N₅O₃ Key Feature: Replaces the 2-naphthyloxy group with a benzotriazolyl moiety.

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (3i)

- Molecular Formula : C₁₉H₁₅N₃O₆

- Key Feature : Incorporates a coumarin-derived substituent (7-hydroxy-2-oxo-chromenyl).

- Activity : Exhibits antimicrobial properties, likely due to the coumarin scaffold’s DNA gyrase inhibition .

Compounds with Similar Naphthyloxy Substituents

N'-(4-(Benzyloxy)benzylidene)-2-(2-naphthyloxy)acetohydrazide (CID 6897604) Molecular Formula: C₂₆H₂₂N₂O₃ Key Feature: Replaces the 4-hydroxy-3-methoxy group with a 4-benzyloxy substituent.

N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide

- Molecular Formula : C₂₇H₂₄N₂O₃

- Key Feature : Incorporates a 4-methylbenzyloxy group.

- Significance : Enhanced steric bulk may influence receptor binding kinetics .

Compounds with Both Structural Variations

N'-(3,4-Dichlorobenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide (4a)

- Molecular Formula : C₁₆H₁₁Cl₂N₃O₂S

- Key Feature : Replaces naphthyloxy with a benzoxazolylthio group and uses a dichlorobenzylidene moiety.

- Activity : Demonstrates kinase inhibitory activity, highlighting the role of halogenation in target affinity .

Structure-Activity Relationships (SAR)

Actividad Biológica

N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 350.377 g/mol

- CAS Number : 303063-53-8

The compound features a hydrazide functional group linked to a naphthyloxy moiety and a methoxy-substituted benzaldehyde, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, particularly those related to the mTOR pathway, which is crucial for cell growth and proliferation.

- Induction of Apoptosis : Studies indicate that derivatives of hydrazides can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Properties

A study focused on related compounds revealed that similar hydrazide derivatives exhibit significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism involves the induction of autophagic cell death and apoptosis through mTOR inhibition .

Antimicrobial Activity

Research has indicated that Schiff bases, including derivatives similar to this compound, possess mild bacteriostatic activity. This property is attributed to their ability to chelate metal ions, which are essential for bacterial growth .

Case Studies

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation of a hydrazide derivative (e.g., 2-(2-naphthyloxy)acetohydrazide) with a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) under reflux in a 1:1 methanol/chloroform mixture with catalytic acetic acid. Reaction progress is monitored via TLC, and purification involves recrystallization from methanol .

- Optimization : Yield and purity depend on solvent choice, temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. For example, elevated temperatures accelerate imine bond formation, while excess aldehyde may lead to side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- NMR (¹H/¹³C): Confirms the hydrazone bond (C=N, δ ~8.3–8.5 ppm) and aromatic protons from naphthyl and methoxybenzylidene groups .

- IR : Identifies N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the hydrazide core .

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform). Hydrazones often exhibit poor aqueous solubility but moderate solubility in DMSO, critical for biological assays .

- Stability : Monitor via HPLC or NMR over time under varying pH and temperatures. Hydrazones are prone to hydrolysis in acidic/basic conditions, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH, incubation time). Validate using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) and control for compound purity via elemental analysis .

- Statistical Tools : Multivariate analysis to isolate variables (e.g., substituent effects, solvent interactions) impacting activity .

Q. How can crystallographic data enhance understanding of structure-activity relationships (SAR) for this compound?

- Key Insights : X-ray crystallography reveals bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings, influencing molecular planarity and target binding. For example, a smaller dihedral angle (<20°) between naphthyl and methoxybenzylidene groups may enhance π-π stacking with biological targets .

- Application : Compare with analogs (e.g., nitro- or chloro-substituted derivatives) to correlate structural motifs with activity .

Q. What computational methods are used to predict the pharmacokinetic properties of this hydrazone derivative?

- Tools :

- DFT Calculations : Estimate electronic properties (e.g., HOMO/LUMO energies) to predict redox activity and metabolite formation .

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to prioritize synthetic targets. For instance, the methoxy group may form hydrogen bonds with active-site residues .

- Validation : Cross-reference with experimental LogP and plasma protein binding data .

Q. How do researchers design experiments to probe the chelation potential of this compound with metal ions?

- Methodology :

- UV-Vis Titration : Monitor shifts in λ_max upon addition of metal salts (e.g., Cu²⁺, Fe³⁺) to identify binding stoichiometry .

- ESI-MS : Detect metal-ligand complexes (e.g., [M + L - H]⁺ peaks) .

- Applications : Chelation can enhance antioxidant activity or enable use in metalloenzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.